molecular formula C18H16N2O5 B2757694 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1210431-71-2

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2757694
CAS No.: 1210431-71-2
M. Wt: 340.335
InChI Key: LKNASNQENBQVLO-UHFFFAOYSA-N
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Description

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16N2O5 and its molecular weight is 340.335. The purity is usually 95%.
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Mechanism of Action

Target of Action

A related compound, 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl derivates, has been reported to act as α2-adrenoceptor subtype c (alpha-2c) antagonists . The alpha-2C adrenoceptor is involved in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Biological Activity

The compound 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic derivative that has been the subject of various studies due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several structural components:

  • Dihydrobenzo[b][1,4]dioxin moiety : This core structure is known for its diverse biological effects.
  • Isoxazole ring : Often associated with anti-inflammatory and analgesic properties.
  • Furan group : Contributes to the compound's reactivity and biological interactions.

Molecular Details

PropertyValue
Molecular Formula C₁₄H₁₅N₃O₃
Molecular Weight 273.29 g/mol
CAS Number Not specified

Antitumor Activity

Recent studies have indicated that compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Antiproliferative Effects

In a study examining the antiproliferative effects of similar compounds, it was found that derivatives with isoxazole rings demonstrated enhanced activity against HepG2 hepatoblastoma cells. The mechanism involved the suppression of TGF-β1 signaling pathways, which are crucial in cancer progression .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. The presence of the furan moiety is linked to inhibition of pro-inflammatory cytokines. In vitro assays demonstrated that similar compounds could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .

Antioxidant Activity

Antioxidant properties were assessed using various assays, including DPPH and FRAP tests. Compounds with similar structures have shown to scavenge free radicals effectively, indicating potential for use in oxidative stress-related diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are critical in inflammatory responses and tumor growth.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorSuppression of TGF-β1 signaling
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntioxidantFree radical scavenging

Properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-18(19-11-14-2-1-5-22-14)10-13-9-16(25-20-13)12-3-4-15-17(8-12)24-7-6-23-15/h1-5,8-9H,6-7,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNASNQENBQVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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